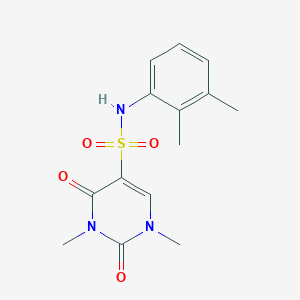![molecular formula C23H21N5O3 B2626450 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899393-13-6](/img/no-structure.png)
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. BMDP has been gaining popularity in the research community due to its potential therapeutic applications in the treatment of various mental and neurological disorders.
Mechanism of Action
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the brain. This compound also acts as a serotonin releaser, leading to an increase in the levels of serotonin in the brain. The exact mechanism of action of this compound is not fully understood and further research is needed to elucidate its pharmacological properties.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity and induce hyperthermia in animal models. It has also been found to increase heart rate and blood pressure. This compound has been shown to have a long duration of action, with effects lasting up to 6 hours.
Advantages and Limitations for Lab Experiments
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several advantages as a research tool. It is easy to synthesize and has a high potency, allowing for lower doses to be used in experiments. However, this compound has several limitations. It is a relatively new compound and its long-term effects on the brain and body are not well understood. This compound is also a controlled substance in many countries, making it difficult to obtain for research purposes.
Future Directions
Further research is needed to fully understand the pharmacological properties of 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione. Future studies should focus on investigating the long-term effects of this compound on the brain and body. Additionally, research should be conducted to determine the optimal dosage and route of administration for therapeutic applications of this compound. Finally, the potential for abuse and addiction should be further investigated to ensure the safe use of this compound in clinical settings.
Synthesis Methods
The synthesis of 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 2,6-dimethylbenzaldehyde with 3-methoxyphenylacetonitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 4,7-dimethyl-1,3-dioxoimidazolidine-2-carboxylic acid to yield this compound.
Scientific Research Applications
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been found to exhibit potent psychostimulant and entactogenic effects in animal models. It has been suggested that this compound may have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
899393-13-6 |
|---|---|
Molecular Formula |
C23H21N5O3 |
Molecular Weight |
415.453 |
IUPAC Name |
2-benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-10-7-11-18(12-17)31-3)25(2)23(30)27(21(19)29)14-16-8-5-4-6-9-16/h4-13H,14H2,1-3H3 |
InChI Key |
CEMNHVUFLFDCCX-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)
![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)
![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)


![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)
![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2626388.png)
